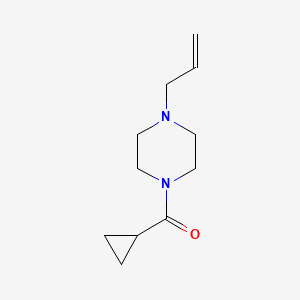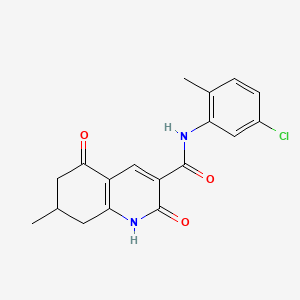
1-allyl-4-(cyclopropylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-4-(cyclopropylcarbonyl)piperazine (ACCP) is a chemical compound that belongs to the class of piperazine derivatives. It has attracted attention in scientific research due to its potential applications in medicinal chemistry.
作用機序
The mechanism of action of 1-allyl-4-(cyclopropylcarbonyl)piperazine is not fully understood. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-allyl-4-(cyclopropylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its anticonvulsant and antidepressant properties. It has also been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2), which may contribute to its anti-inflammatory properties.
実験室実験の利点と制限
1-allyl-4-(cyclopropylcarbonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. It has also been shown to have a variety of pharmacological properties, which makes it a useful tool for studying the central nervous system and inflammatory processes.
However, there are also limitations to using 1-allyl-4-(cyclopropylcarbonyl)piperazine in lab experiments. It has not been extensively studied in vivo, which limits its potential applications in animal models. It also has a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 1-allyl-4-(cyclopropylcarbonyl)piperazine. One potential area of study is its potential use in the treatment of Parkinson's disease. It has been shown to increase the levels of dopamine in the brain, which is a key neurotransmitter involved in Parkinson's disease. Another potential area of study is its potential use as an analgesic. It has been shown to have analgesic properties in animal models, and further research could explore its potential use in humans.
In conclusion, 1-allyl-4-(cyclopropylcarbonyl)piperazine is a chemical compound that has potential applications in medicinal chemistry. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, and it has potential uses in the treatment of Parkinson's disease and as an antidepressant. While there are limitations to using 1-allyl-4-(cyclopropylcarbonyl)piperazine in lab experiments, it remains a useful tool for studying the central nervous system and inflammatory processes. Future research could explore its potential use in a variety of therapeutic applications.
合成法
1-allyl-4-(cyclopropylcarbonyl)piperazine can be synthesized by the reaction of allylamine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction yields a white solid that can be purified by recrystallization.
科学的研究の応用
1-allyl-4-(cyclopropylcarbonyl)piperazine has been studied for its potential applications in medicinal chemistry. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease and as an antidepressant.
特性
IUPAC Name |
cyclopropyl-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-5-12-6-8-13(9-7-12)11(14)10-3-4-10/h2,10H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXSKDCEKBLBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl[4-(prop-2-en-1-yl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-1,5-dimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5305588.png)

![N-bicyclo[2.2.1]hept-2-yl-3,4-dimethylbenzamide](/img/structure/B5305612.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-N-methyl-4-oxobutanamide](/img/structure/B5305619.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5305628.png)
![3-(2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5305634.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5305639.png)
![4-{3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5305648.png)
![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5305676.png)


![2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5305690.png)